molecular formula C12H26Cl2N2O B6181439 3,3-dimethyl-4-[(piperidin-4-yl)methyl]morpholine dihydrochloride CAS No. 2613386-41-5

3,3-dimethyl-4-[(piperidin-4-yl)methyl]morpholine dihydrochloride

Cat. No.: B6181439
CAS No.: 2613386-41-5
M. Wt: 285.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethyl-4-[(piperidin-4-yl)methyl]morpholine dihydrochloride is a chemical compound with a complex structure that includes a morpholine ring, a piperidine ring, and multiple methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-dimethyl-4-[(piperidin-4-yl)methyl]morpholine dihydrochloride typically involves multiple steps, starting with the formation of the morpholine ring. One common approach is to react piperidine with a suitable alkylating agent to introduce the piperidin-4-ylmethyl group. Subsequent steps may include methylation to introduce the methyl groups and purification to obtain the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable electrophiles.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce ketones or alcohols, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology: In biological research, 3,3-dimethyl-4-[(piperidin-4-yl)methyl]morpholine dihydrochloride may be used to study the interactions of small molecules with biological targets. Its ability to bind to various receptors and enzymes makes it a valuable tool in drug discovery and development.

Medicine: This compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its structural similarity to other bioactive compounds suggests that it could be used to treat various diseases, including neurological disorders and cardiovascular conditions.

Industry: In the industrial sector, this compound may be used as a chemical intermediate in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism by which 3,3-dimethyl-4-[(piperidin-4-yl)methyl]morpholine dihydrochloride exerts its effects depends on its molecular targets and pathways. It may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • Piperidine derivatives

  • Morpholine derivatives

  • Other alkylated piperidines

Uniqueness: 3,3-Dimethyl-4-[(piperidin-4-yl)methyl]morpholine dihydrochloride is unique due to its specific structural features, which include the presence of both morpholine and piperidine rings as well as multiple methyl groups. These features contribute to its distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

2613386-41-5

Molecular Formula

C12H26Cl2N2O

Molecular Weight

285.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.